molecular formula C18H18N2O4 B2616957 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone CAS No. 478032-07-4

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone

Cat. No.: B2616957
CAS No.: 478032-07-4
M. Wt: 326.352
InChI Key: DRSOJYPLTNPWDX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone is a synthetic organic compound with a complex structure It features a four-membered azetidine ring, a nitrobenzyl ether group, and a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the nitrobenzyl ether group and the dimethyl substitution. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The azetidine ring can be opened under acidic or basic conditions.

    Substitution: The nitrobenzyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone involves its interaction with specific molecular targets. The nitrobenzyl ether group can participate in electron transfer reactions, while the azetidine ring may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(3-((4-aminobenzyl)oxy)phenyl)-2-azetanone
  • 3,3-Dimethyl-1-(3-((4-methylbenzyl)oxy)phenyl)-2-azetanone
  • 3,3-Dimethyl-1-(3-((4-chlorobenzyl)oxy)phenyl)-2-azetanone

Uniqueness

Compared to similar compounds, 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3,3-dimethyl-1-[3-[(4-nitrophenyl)methoxy]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(2)12-19(17(18)21)15-4-3-5-16(10-15)24-11-13-6-8-14(9-7-13)20(22)23/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSOJYPLTNPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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